Methyl thiomorpholine-3-carboxylate 1-oxide
Description
Methyl thiomorpholine-3-carboxylate 1-oxide is a sulfur-containing heterocyclic compound featuring a thiomorpholine core (a six-membered ring with one sulfur and one nitrogen atom) substituted with a carboxylate ester at position 3 and an oxygen atom at position 1, forming the 1-oxide derivative. This compound is listed as a discontinued product by CymitQuimica, a supplier of high-quality esters for research and industrial applications, with available quantities ranging from 250 mg to 1 g .
Properties
Molecular Formula |
C6H11NO3S |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
methyl 1-oxo-1,4-thiazinane-3-carboxylate |
InChI |
InChI=1S/C6H11NO3S/c1-10-6(8)5-4-11(9)3-2-7-5/h5,7H,2-4H2,1H3 |
InChI Key |
YKKGOJOTNCGFDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CS(=O)CCN1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
- The synthesis typically starts from thiomorpholine or thiomorpholine-3-carboxylic acid esters .
- Key transformations include:
- Protection of amino groups (e.g., benzyl chloroformate protection).
- Oxidation of the sulfur atom to the sulfoximine or sulfoxide (1-oxide) using oxidants.
- Esterification or methylation to form the methyl carboxylate.
- Reactions are often carried out under controlled temperature with appropriate bases or acids to maintain pH and optimize yields.
Representative Synthetic Routes
Detailed Example from Literature
A reported synthesis starts from L-cysteine methyl ester hydrochloride as a precursor to prepare thiomorpholine derivatives:
- The amino group is protected using tosyl chloride in the presence of triethylamine at 0 °C.
- The thiol group undergoes cyclization with diphenylvinylsulfonium salt to form the thiomorpholine ring.
- Subsequent oxidation with appropriate oxidants yields the sulfoximine (1-oxide).
- Purification is achieved by extraction, washing with aqueous solutions (NaHCO3, citric acid), drying, and recrystallization.
This method yields the methyl thiomorpholine-3-carboxylate 1-oxide as a colorless crystalline solid with high purity and yields up to 95%.
Oxidation Techniques
Purification and Characterization
- Crude products are often purified by recrystallization from ethanol or ethyl acetate.
- pH adjustments using NaOH to about 8-9 help in isolating the free base from hydrochloride salts.
- Final products are characterized by melting point, NMR, and chromatographic purity.
- Typical melting points for related compounds range from 83 to 95 °C depending on substituents and purity.
3 Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Reaction Temperature | 0 °C to room temperature (20-25 °C) | To control reaction rate and selectivity |
| Oxidant | m-CPBA, Rh-catalyst + trifluoroacetamide | For selective sulfoximine formation |
| Solvents | Dichloromethane, ethanol, ethyl acetate | Used for reaction and purification |
| Base for protection | Triethylamine | Neutralizes acids formed during protection |
| Yield Range | 90-99% for key steps | High efficiency reported |
| Purification | Recrystallization, chromatography | Ensures high purity |
Chemical Reactions Analysis
Methyl thiomorpholine-3-carboxylate 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent thiomorpholine compound.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl thiomorpholine-3-carboxylate 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl thiomorpholine-3-carboxylate 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the compound can form reversible covalent bonds with thiol groups in proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiomorpholine Derivatives
Compound : (N-(3-Methoxyphenyl)-4-((Aryl-1H-1,2,3-Triazol-4-Yl)methyl)thiomorpholine-2-Carboxamide 1,1-Dioxide
- Structure : Thiomorpholine ring with 1,1-dioxide (two oxygen atoms at position 1), a carboxamide group at position 2, and a triazole-substituted aryl group at position 3.
- Key Differences :
- Oxidation State : The 1,1-dioxide group increases polarity and electron-withdrawing effects compared to the single 1-oxide in the target compound.
- Functional Groups : The carboxamide and triazole substituents enhance hydrogen-bonding capacity, which may improve binding to biological targets.
- Biological Activity : Demonstrated antiproliferative activity against cancer cell lines, attributed to the triazole-thiomorpholine hybrid structure .
- Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole group, followed by oxidation to the 1,1-dioxide state .
Pyridine 1-Oxide Derivatives
Compound : 2,6-Dicyano-3-Methylpyridine (from 3-Hydroxymethylpyridine 1-Oxide)
- Structure: Pyridine ring with 1-oxide, hydroxymethyl, and cyano substituents.
- Key Differences: Core Heterocycle: Pyridine vs. thiomorpholine (lacks sulfur). Reactivity: The pyridine 1-oxide undergoes alkylation with methyl fluorosulfonate and cyanide to form cyano derivatives, whereas the thiomorpholine analog’s reactivity with such reagents is undocumented .
- Applications : Intermediate for synthesizing fusaric acid analogs and picolinic acid derivatives .
Compound : Omeprazole-Related Pyridine 1-Oxides
- Structure : Pyridine 1-oxide with sulfinyl/sulfonyl benzimidazole substituents (e.g., 4-methoxy-2-[[(RS)-(5-methoxy-1H-benzimidazol-2-yl)sulphinyl]methyl]-3,5-dimethylpyridine 1-oxide).
- Key Differences :
- Sulfur Oxidation State : Omeprazole derivatives feature sulfinyl (SO) or sulfonyl (SO₂) groups, whereas the target compound’s sulfur is embedded in the thiomorpholine ring.
- Pharmacological Role : Omeprazole derivatives act as proton pump inhibitors (PPIs), while the target compound’s bioactivity is uncharacterized .
Biological Activity
Methyl thiomorpholine-3-carboxylate 1-oxide is a compound of interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiomorpholine ring, which is known for its potential pharmacological applications. The compound's unique structure contributes to its biological activity, particularly in the context of enzyme interactions and metabolic pathways.
Biological Activities
1. Antimicrobial Activity
Methyl thiomorpholine derivatives have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit moderate to good antibacterial and antifungal activities. For instance, a series of new amides derived from thiomorpholine carboxylates were synthesized and screened for their antimicrobial efficacy, showing promising results against various pathogens .
2. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of methyl thiomorpholine derivatives. These compounds may inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases .
3. Dipeptidyl Peptidase IV (DPP-IV) Inhibition
this compound has been identified as a DPP-IV inhibitor, which is significant in the management of type 2 diabetes. DPP-IV inhibitors help regulate glucose metabolism by prolonging the action of incretin hormones .
4. Cytotoxicity Against Cancer Cells
Several studies have evaluated the cytotoxic effects of methyl thiomorpholine derivatives on cancer cell lines. For example, compounds derived from this scaffold showed IC50 values indicating potent activity against various cancer types, including breast and lung cancers . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds suitable for further development as anticancer agents.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound acts on specific enzymes such as thiomorpholine-carboxylate dehydrogenase, which plays a role in metabolic processes involving imine bonds .
- Cell Signaling Pathways : It may influence apoptosis-related pathways by modulating caspase activity and p53 expression levels in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study synthesized various methyl thiomorpholine derivatives and tested their antimicrobial activity against standard strains. The results indicated that certain derivatives possessed significant antibacterial properties, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that methyl thiomorpholine derivatives induced apoptosis in human breast adenocarcinoma cell lines (MCF-7). Flow cytometry assays revealed that these compounds could arrest cell proliferation at the G1 phase and increase caspase-3/7 activity, suggesting their potential as anticancer agents .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl thiomorpholine-3-carboxylate 1-oxide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis often involves alkylation or oxidation of thiomorpholine precursors. For example, pyridine 1-oxide derivatives can react with methyl fluorosulfonate under controlled conditions (e.g., low temperatures, tetrahydrofuran as a solvent) to introduce functional groups . Optimization includes adjusting stoichiometry, temperature (-65°C to room temperature), and purification via column chromatography or recrystallization. Reaction progress should be monitored using TLC or HPLC.
Q. How do the physical and chemical properties of this compound influence its handling and storage in laboratory settings?
- Methodological Answer : Key properties include hygroscopicity, solubility in polar solvents (e.g., DMSO, methanol), and thermal stability. Storage requires anhydrous conditions at -20°C to prevent degradation. Handling protocols must account for flammability (GHS Category 4) and skin corrosion risks (GHS Category 1A-C), necessitating PPE and fume hood use .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC with UV detection (e.g., 254 nm) to assess purity, referencing pharmacopeial methods for sulfoxide/sulfone derivatives . Structural confirmation requires NMR (¹H/¹³C), FT-IR (for S=O and ester groups), and high-resolution mass spectrometry. Impurity profiling via LC-MS can identify byproducts like sulfones or hydrolyzed esters .
Q. What safety protocols should be implemented when handling this compound, given its potential hazards?
- Methodological Answer : Follow GHS guidelines: use nitrile gloves, lab coats, and eye protection. Ventilation must prevent inhalation of aerosols. Emergency protocols include immediate rinsing for skin/eye contact and neutralization of spills with inert absorbents. Toxicity data (e.g., mucous membrane destruction) warrant strict exposure limits .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states for sulfoxide formation or ester hydrolysis. Combine with experimental kinetics (e.g., Arrhenius plots) to validate reaction mechanisms. Molecular docking may predict interactions with biological targets, guiding derivatization strategies .
Q. What strategies are effective for resolving contradictory data in the biochemical activity profiles of thiomorpholine derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., pH, co-solvents). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Structural analogs (e.g., 3-methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide) can isolate substituent effects. Cross-validate with X-ray crystallography or cryo-EM of target complexes .
Q. What advanced derivatization techniques can be employed to enhance the stability or analytical detectability of this compound?
- Methodological Answer : Silylation (e.g., using TBDMSTf/LiTMP) at reactive sites improves volatility for GC-MS analysis. Fluorescent tagging (e.g., dansyl chloride) aids in trace detection via fluorescence spectroscopy. Stabilization via salt formation (e.g., hydrochloride) can reduce hygroscopicity .
Q. How do substituent variations at the thiomorpholine ring influence the compound's interaction with biological targets?
- Methodological Answer : Substituents alter hydrogen-bonding capacity and steric hindrance. For example, methyl groups at the 1-position (as in 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide) enhance hydrophobic interactions with enzyme active sites. Comparative studies using analogs with varied alkyl/aryl groups can map structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
